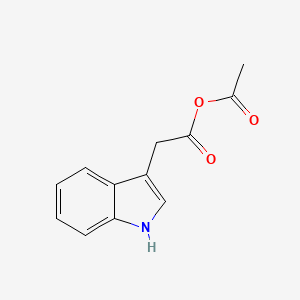
2-(1H-Indol-3-yl)acetic acetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)acetic acetic anhydride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)acetic acetic anhydride typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-3-yl)acetic acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
Scientific Research Applications
2-(1H-Indol-3-yl)acetic acetic anhydride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)acetic acetic anhydride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-ethanol: Studied for its potential therapeutic applications.
Uniqueness: 2-(1H-Indol-3-yl)acetic acetic anhydride is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Biological Activity
2-(1H-Indol-3-yl)acetic acetic anhydride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C12H11NO3
- Molecular Weight : 219.23 g/mol
- IUPAC Name : 2-(1H-Indol-3-yl)acetic acid anhydride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to engage in π-π stacking interactions with aromatic amino acids, influencing protein function and signaling pathways. Additionally, the acetic anhydride group may enhance the compound's reactivity, allowing it to form adducts with nucleophiles in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 15.5 | |
| MCF-7 (Breast cancer) | 12.8 | |
| HCT116 (Colon cancer) | 10.3 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Study on Anticancer Effects
A study conducted on the effects of this compound on EAC (Ehrlich Ascites Carcinoma) cells demonstrated that treatment with this compound significantly reduced tumor growth in vivo. Mice treated with a dose of 100 mg/kg exhibited a notable decrease in tumor volume compared to the control group (p < 0.001). Furthermore, biochemical assays indicated an increase in antioxidant enzyme levels, suggesting a mechanism involving oxidative stress modulation .
Study on Antimicrobial Effects
In another research effort, the antimicrobial efficacy of the compound was tested against various pathogens using the agar diffusion method. The results showed clear zones of inhibition, indicating effective antimicrobial action. The study concluded that the indole derivative could serve as a lead compound for further development into therapeutic agents against resistant bacterial strains.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
acetyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-12(15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 |
InChI Key |
GPLFNOQEDQNEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















